molecular formula C9H10N4O4 B13995736 [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea CAS No. 31127-15-8

[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea

Cat. No.: B13995736
CAS No.: 31127-15-8
M. Wt: 238.20 g/mol
InChI Key: NFOZZYNVMKQQDZ-UHFFFAOYSA-N
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Description

[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea is a complex organic compound that features a benzodioxole ring, a nitroso group, and an amino urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea typically involves the reaction of 1,3-benzodioxole derivatives with nitroso compounds under controlled conditions. One common method involves the use of 1,3-benzodioxol-5-ylmethylamine as a starting material, which is then reacted with nitrosyl chloride to introduce the nitroso group. The resulting intermediate is further reacted with urea to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its nitroso group can form covalent bonds with proteins, making it useful in studying protein function and interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of cancer research.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can be leveraged to create advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea involves its interaction with molecular targets such as proteins and enzymes. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function. This interaction can affect various cellular pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxol-5-ylmethylamine: A precursor in the synthesis of [1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another benzodioxole derivative with different functional groups.

    4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: A compound with a similar benzodioxole structure but different functional groups.

Uniqueness

This compound is unique due to the presence of both a nitroso group and an amino urea moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other benzodioxole derivatives.

Properties

CAS No.

31127-15-8

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

[1,3-benzodioxol-5-ylmethyl(nitroso)amino]urea

InChI

InChI=1S/C9H10N4O4/c10-9(14)11-13(12-15)4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H3,10,11,14)

InChI Key

NFOZZYNVMKQQDZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN(NC(=O)N)N=O

Origin of Product

United States

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